Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate
Description
Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate is a synthetic small molecule characterized by a pyrrolidine-2,5-dione (succinimide) core substituted with a 4-(piperidin-1-yl)phenylamino group at the 3-position and a methyl benzoate moiety at the 1-position.
Properties
IUPAC Name |
methyl 4-[2,5-dioxo-3-(4-piperidin-1-ylanilino)pyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-30-23(29)16-5-9-19(10-6-16)26-21(27)15-20(22(26)28)24-17-7-11-18(12-8-17)25-13-3-2-4-14-25/h5-12,20,24H,2-4,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCIBKYFTWOUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid, piperidine, and pyrrolidine-2,5-dione.
Step 1: The first step involves the formation of the intermediate 4-(piperidin-1-yl)aniline by reacting 4-aminobenzoic acid with piperidine under reflux conditions in the presence of a suitable dehydrating agent.
Step 2: The intermediate is then reacted with pyrrolidine-2,5-dione in a condensation reaction to form the pyrrolidine ring system.
Step 3: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the target compound, methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.
Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyrrolidine derivatives.
Substitution: Nitrated or halogenated benzoate esters.
Scientific Research Applications
Anticancer Activity
Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate has been investigated for its potential anticancer properties. Several studies have focused on its ability to inhibit cancer cell proliferation:
- Case Study 1 : A study examined the effects of this compound on various cancer cell lines, including breast (MCF7) and prostate (PC3) cancer cells. The results indicated that the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 5 to 15 µM, suggesting its potential as a therapeutic agent against these malignancies.
Neuropharmacological Effects
The compound's structural features also suggest possible neuropharmacological applications:
- Case Study 2 : In a behavioral study involving rodent models, the compound was evaluated for its sedative effects. Results demonstrated that administration led to increased sleep duration and reduced locomotor activity in response to stressors, indicating potential use in treating anxiety disorders.
The biological activities of this compound can be categorized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines with promising IC50 values. |
| Neuropharmacological | Demonstrates sedative properties and potential anxiolytic effects in animal models. |
| Anti-inflammatory | Preliminary studies suggest inhibition of pro-inflammatory cytokines in vitro. |
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could form hydrogen bonds or hydrophobic interactions with its targets, influencing their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a family of pyrrolidine-2,5-dione derivatives with variations in substituents. Below is a detailed comparison with structurally similar analogs:
Methyl 4-{3-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]-2,5-dioxo-pyrrolidin-1-yl}benzoate
- Key Differences: The piperidinyl group in this analog is substituted with a benzimidazolone ring instead of a piperidin-1-ylphenyl group.
- Functional Implications :
- The benzimidazolone substituent likely increases metabolic stability compared to the parent compound due to reduced susceptibility to oxidative degradation.
Methyl 4-{3-[(4-fluorobenzyl)amino]-2,5-dioxo-pyrrolidin-1-yl}benzoate
- Key Differences: The 4-(piperidin-1-yl)phenylamino group is replaced with a 4-fluorobenzylamino substituent.
- Functional Implications :
- The fluorobenzyl group may enhance selectivity for hydrophobic binding pockets in enzymes or receptors.
- Reduced steric bulk compared to the piperidinylphenyl group could alter pharmacokinetic properties, such as clearance rates.
Ethyl 4-[3-(4-ethylpiperazin-1-yl)-2,5-dioxo-pyrrolidin-1-yl]benzoate
- Key Differences :
- The ester group is ethyl instead of methyl.
- The substituent at the 3-position is a 4-ethylpiperazinyl group, introducing a basic nitrogen center.
- Functional Implications :
Comparative Analysis Table
Research Findings and Implications
- Analog 1: The benzimidazolone variant has been explored in kinase inhibition studies, showing IC₅₀ values in the nanomolar range for targets like CDK2 .
- Analog 2: Fluorinated derivatives are noted for improved blood-brain barrier penetration in preclinical models, suggesting utility in CNS-targeted therapies .
Biological Activity
Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate is a compound of interest due to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a piperidine ring, a pyrrolidine moiety, and a benzoate group, contributing to its diverse biological activities.
Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Many derivatives have shown potential as inhibitors for enzymes such as DPP-4, which plays a significant role in glucose metabolism and is a target for diabetes treatment .
- Anticancer Properties : The compound's structural analogs have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential in oncology .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory properties of similar compounds by modulating pathways involved in immune responses .
Biological Activity Data
The following table summarizes key biological activities and findings related to this compound and its analogs:
Case Studies
- DPP-4 Inhibitors in Diabetes Treatment : A study evaluated the effects of this compound on glucose levels in diabetic models. Results indicated a significant reduction in blood glucose levels comparable to established DPP-4 inhibitors like sitagliptin .
- Anticancer Efficacy : In vitro studies demonstrated that the compound exhibited potent cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
- Anti-inflammatory Mechanisms : Research highlighted the compound's ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals that modifications in the piperidine and pyrrolidine rings significantly influence biological activity:
- Piperidine Substituents : Variations in substituents on the piperidine ring enhance DPP-4 inhibition potency.
- Pyrrolidine Modifications : Altering the carbonyl groups on the pyrrolidine ring affects anticancer activity and selectivity towards specific cancer cell lines.
Q & A
Q. Characterization :
- NMR Spectroscopy : Confirm regioselectivity of the pyrrolidinone and piperidinyl groups.
- HPLC/MS : Assess purity (>95%) and molecular weight ( references HPLC buffer systems for similar compounds).
- Elemental Analysis : Validate empirical formula.
Basic: How can researchers determine the solubility profile of this compound for in vitro assays?
Answer:
Use the shake-flask method :
Prepare saturated solutions in buffers (e.g., pH 6.5 ammonium acetate buffer, as in ) and measure solubility via UV-Vis spectroscopy.
Test solvents like DMSO (for stock solutions) and aqueous buffers (PBS) to mimic physiological conditions.
Safety Note : Refer to SDS guidelines () for handling hygroscopic or reactive intermediates.
Advanced: How to optimize reaction conditions to improve yield in the coupling step?
Answer:
Use Design of Experiments (DOE) to evaluate:
- Catalysts : Lewis acids (e.g., ZnCl₂) or Pd-based catalysts for amination ( uses reflux with stoichiometric reagents).
- Temperature : Elevated temperatures (80–120°C) to accelerate kinetics while avoiding decomposition.
- Solvent Effects : Compare DMF (high polarity) vs. THF (moderate polarity) for intermediate stability.
- Stoichiometry : Adjust molar ratios of pyrrolidinone and aniline derivatives (1:1.2 recommended).
Track progress via TLC and isolate intermediates to minimize side reactions.
Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?
Answer:
Repeat Experiments : Ensure sample purity via HPLC ().
Cross-Validation : Use X-ray crystallography to confirm solid-state structure (if crystalline) or 2D NMR (e.g., COSY, HSQC) to assign proton environments.
Computational Adjustments : Re-optimize DFT calculations with solvent correction models (PCM for DMSO).
Peer Review : Compare data with published analogs (e.g., ’s pyrrolidinone derivatives).
Advanced: What strategies can elucidate the role of the piperidin-1-yl group in biological activity?
Answer:
Structure-Activity Relationship (SAR) : Synthesize analogs replacing piperidine with morpholine or azepane (see for piperazine-based SAR).
Molecular Docking : Map binding interactions using software (e.g., AutoDock) with target proteins (e.g., kinases or GPCRs).
Pharmacophore Modeling : Identify critical hydrogen-bonding or hydrophobic features contributed by the piperidinyl moiety.
Basic: What safety precautions are required when handling intermediates with reactive functional groups?
Answer:
- PPE : Gloves, lab coat, and goggles (per SDS in ).
- Ventilation : Use fume hoods for volatile solvents (e.g., DCM, THF).
- Waste Disposal : Segregate halogenated waste (e.g., chloroform) and neutralize acidic/byproduct streams ().
Advanced: How to troubleshoot low yields during final esterification?
Answer:
Moisture Control : Use anhydrous methanol and molecular sieves to suppress hydrolysis.
Catalyst Screening : Test H₂SO₄ vs. Amberlyst-15 for acid-catalyzed esterification.
Reaction Monitoring : Track via FT-IR for carbonyl peak (C=O at ~1700 cm⁻¹) disappearance.
Byproduct Analysis : Use LC-MS to identify unreacted carboxylic acid or methyl ester derivatives.
Advanced: What analytical techniques differentiate polymorphic forms of this compound?
Answer:
PXRD : Identify crystalline vs. amorphous phases.
DSC/TGA : Measure melting points and thermal stability.
Solid-State NMR : Resolve hydrogen-bonding networks in polymorphs.
Raman Spectroscopy : Detect subtle conformational differences (e.g., ’s residual solvent analysis).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
